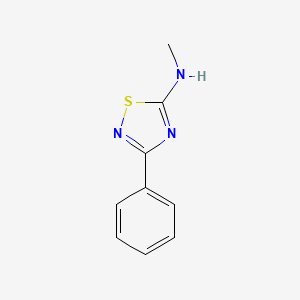

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNWJATWCEAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N Methyl 3 Phenyl 1,2,4 Thiadiazol 5 Amine and Its Analogs

Systematic Modification of the N-methyl Group and its Influence on Activity

The amine group at the 5-position of the 3-phenyl-1,2,4-thiadiazole (B3053043) scaffold is a critical site for modification, significantly influencing biological activity. Studies on analogous compounds have shown that substitution on this nitrogen can dramatically enhance potency and selectivity for specific targets.

For instance, research on derivatives of the parent compound, 3-phenyl-1,2,4-thiadiazol-5-ylamine, revealed that replacing the hydrogen atoms of the amino group with acyl groups leads to a substantial increase in binding affinity for the human adenosine (B11128) A3 receptor. The introduction of an acetyl group to create N-(3-Phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-acetamide resulted in an eight-fold increase in binding affinity, with a Kᵢ value of 2.3 nM. nih.gov

Further elongation of the acyl chain to a propionyl group also demonstrated high affinity. nih.gov This suggests that the electronic nature and steric bulk of the substituent at this position are key determinants of activity. The N-acetyl and N-propionyl groups likely engage in favorable interactions within the target's binding pocket that are not possible with an unsubstituted amine.

| Compound | Modification at 5-amino position | Target | Activity (Kᵢ) |

| N-(3-Phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-acetamide | N-acetyl | Human Adenosine A₃ Receptor | 2.3 nM |

| N-[3-(4-methoxy-phenyl)- nih.govnih.govresearchgate.netthiadiazol-5-yl]-acetamide | N-acetyl | Human Adenosine A₃ Receptor | 0.79 nM |

| N-[3-(4-methoxy-phenyl)- nih.govnih.govresearchgate.netthiadiazol-5-yl]-propionamide | N-propionyl | Human Adenosine A₃ Receptor | 1.13 nM |

Effects of Substituents on the Phenyl Ring (Position and Electronic Properties) on Biological Potency

The phenyl ring at the 3-position of the thiadiazole core offers a versatile platform for introducing substituents to modulate biological potency. The position and electronic properties (electron-donating or electron-withdrawing) of these substituents are crucial for optimizing interactions with biological targets.

Studies have demonstrated that a methoxy (B1213986) group (an electron-donating group) at the 4-position (para-position) of the phenyl ring significantly increases binding affinity for human adenosine A3 receptors. nih.gov The compound N-[3-(4-methoxyphenyl)- nih.govnih.govresearchgate.netthiadiazol-5-yl]-acetamide, which combines this feature with N-acetylation, was identified as a potent and selective antagonist with a subnanomolar affinity (Kᵢ value of 0.79 nM). nih.gov Molecular modeling suggests the methyl group of this 4-methoxy substituent engages in hydrophobic interactions with specific amino acid residues like I186 and W243 in the receptor binding pocket. nih.gov

Conversely, other studies on different biological targets have shown that electron-withdrawing groups on the phenyl ring can enhance activity. For example, the presence of substituents like chloro or hydroxyl groups was found to increase the antimicrobial activity of certain 1,3,4-thiadiazole (B1197879) derivatives, a related but distinct isomeric scaffold. jocpr.com In the context of anticancer activity, SAR analysis has indicated that electron-withdrawing substituents on the phenyl ring generally promote the inhibitory effects of 2-amino-5-phenyl-substituted 1,3,4-thiadiazoles. mdpi.com

| Phenyl Ring Substituent | Position | Electronic Property | Observed Effect on Activity | Target System |

| Methoxy (-OCH₃) | 4- (para) | Electron-donating | Increased binding affinity | Human Adenosine A₃ Receptor nih.gov |

| 3,4-di-Methyl | 3,4- | Electron-donating | Potent agonist activity | Human Secretin Receptor nih.gov |

| Chloro (-Cl) | - | Electron-withdrawing | Increased antimicrobial activity | Bacteria/Fungi jocpr.com |

| Hydroxyl (-OH) | - | Electron-withdrawing | Increased antimicrobial activity | Bacteria/Fungi jocpr.com |

| Nitro (-NO₂) | - | Electron-withdrawing | Promotes anticancer activity | Cancer Cell Lines mdpi.com |

Impact of Substitutions on the 1,2,4-Thiadiazole (B1232254) Ring on Activity and Selectivity

The 1,2,4-thiadiazole ring is a bioisosteric equivalent of other five-membered heterocycles and its unique arrangement of nitrogen and sulfur atoms is fundamental to its biological activity. The heteroatoms within the ring, particularly the nitrogen atoms, can act as hydrogen bond acceptors, which is a critical feature for anchoring the molecule within a target's binding site.

Molecular modeling studies have highlighted the importance of these interactions. For instance, the nitrogen atom of the thiadiazole ring has been shown to form a hydrogen bond with the amino acid residue S181 in the human adenosine A3 receptor. This specific interaction is believed to contribute to the high binding affinity of these compounds and is an interaction not observed with analogous thiazole (B1198619) derivatives. nih.gov

Identification of Key Pharmacophoric Features for Diverse Biological Activities

Pharmacophore modeling, which identifies the essential spatial arrangement of molecular features necessary for biological activity, has been applied to thiadiazole derivatives to understand their interactions with various targets. These models reveal a consistent set of key features for the N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine scaffold.

A general pharmacophore model for this class of compounds includes:

A hydrogen bond donor feature: This is consistently associated with the amine group at the 5-position of the thiadiazole ring. nih.gov

Hydrogen bond acceptor features: The nitrogen atoms within the 1,2,4-thiadiazole ring itself serve as key hydrogen bond acceptors. mdpi.com

Aromatic/Hydrophobic regions: The phenyl ring at the 3-position provides a crucial hydrophobic and aromatic region that engages in van der Waals and π-π stacking interactions within receptor binding sites. nih.govmdpi.com

For instance, a pharmacophore model developed for thiadiazole derivatives targeting the hepatocyte growth factor receptor (c-Met) identified a hydrogen bond donor on the central thiadiazole's amine moiety and hydrophobic areas around the terminal phenyl rings. nih.gov This model aligns with the experimental observation that the c-Met receptor's ligand-binding site is predominantly lipophilic. nih.gov

Correlation between Structural Features and Specific Enzyme Inhibition Profiles

The structural modifications discussed in the preceding sections have been directly correlated with the inhibition of specific enzymes and receptors. The 1,2,4-thiadiazole scaffold has been identified as a privileged structure for developing inhibitors of various enzymes, including kinases and aromatase.

Adenosine A3 Receptor Antagonism: As detailed previously, specific structural features strongly correlate with potent antagonism of the human adenosine A3 receptor. N-acetylation at the 5-amino position and a 4-methoxy substituent on the 3-phenyl ring are key modifications that enhance inhibitory activity, leading to compounds with subnanomolar potency. nih.gov

Kinase Inhibition: Thiadiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. Pharmacophore mapping has identified the hepatocyte growth factor receptor (c-Met), a receptor tyrosine kinase, as a potential target for this class of compounds. nih.gov The unique electronic properties of the azole ring contribute to their potency and selectivity as kinase inhibitors. mdpi.com

Aromatase Inhibition: The 1,2,4-thiadiazole core is present in molecules designed as aromatase inhibitors. For example, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole has been identified as an inhibitor of this enzyme, which is a key target in the treatment of hormone-dependent cancers. nih.gov

Conformational Analysis and its Implications for Ligand-Target Interactions

The three-dimensional conformation of this compound analogs is a critical factor governing their interaction with biological targets. Conformational analysis, through computational modeling and X-ray crystallography, provides insights into the preferred spatial arrangement of the molecule and how it fits into a binding pocket. researchgate.net

Molecular modeling studies of thiadiazole analogs binding to the adenosine A3 receptor have elucidated specific ligand-target interactions. nih.gov In the docked conformation, the thiadiazole and phenyl rings are surrounded by numerous hydrophobic amino acid residues, such as F168, F182, I186, and L246. nih.gov This hydrophobic pocket stabilizes the ligand within the binding site.

Furthermore, the model revealed specific hydrogen bonding between a nitrogen atom of the thiadiazole ring and the side chain of serine 181 (S181). nih.gov The orientation of the 4-methoxyphenyl (B3050149) substituent allows its methyl group to make favorable hydrophobic contact with isoleucine 186 (I186) and tryptophan 243 (W243). nih.gov These detailed interaction models, derived from conformational analysis, are crucial for understanding the structure-activity relationships at an atomic level and for the rational design of more potent and selective analogs. The role of hydrogen bonds has been found to be essential for stabilizing conformationally strained molecules and for influencing the packing density in a crystal lattice. researchgate.net

Non Medicinal Applications and Industrial Relevance of 1,2,4 Thiadiazole Derivatives

Agrochemical Applications (e.g., Potential Pesticides and Fungicides)

The search for novel and effective agrochemicals is a continuous effort to ensure food security and manage crop diseases. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules for crop protection. Derivatives of 1,2,4-thiadiazole (B1232254) have demonstrated significant potential as both fungicides and pesticides, attributable to the toxophoric -N=C-S- moiety within their structure. nih.gov

Research has shown that various substituted 1,2,4-thiadiazoles exhibit insecticidal activity against a range of agricultural pests. researchgate.net For instance, a study on 5-substituted 1,2,4-thiadiazoles revealed their efficacy as muscarinic acetylcholine (B1216132) receptor agonists, a mode of action relevant for insecticides. researchgate.net One notable compound from this class, 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole, demonstrated the highest activity against the brown planthopper (Nilaparvata lugens), including strains resistant to existing insecticides. researchgate.net This highlights the potential of the 1,2,4-thiadiazole scaffold in developing new tools for resistance management in pest control.

In addition to insecticidal properties, 1,2,4-thiadiazole derivatives have been investigated for their fungicidal capabilities. While specific data on N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is limited in publicly accessible literature, studies on analogous structures underscore the promise of this chemical family. For example, derivatives of the isomeric 1,3,4-thiadiazole (B1197879) have shown potent antifungal effects against various plant pathogens. nih.govresearchgate.net Research into 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives revealed significant in vitro inhibitory activity against fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. researchgate.net The fungicidal efficacy is often linked to the specific substituents on the thiadiazole ring, which influence the compound's interaction with biological targets in the fungal cell. nih.gov

The data below summarizes the agrochemical potential of selected thiadiazole derivatives against common agricultural pests and fungi.

| Compound Class | Target Organism | Activity Noted | Reference |

| 3-Alkyl-5-(tetrahydropyridin-3-yl)-1,2,4-thiadiazoles | Nilaparvata lugens (Brown Planthopper) | High insecticidal activity | researchgate.net |

| 5-Substituted-1,2,4-thiadiazoles | Nephotettix cincticeps (Green Rice Leafhopper) | Active | researchgate.net |

| 5-Substituted-1,2,4-thiadiazoles | Aphis craccivora (Cowpea Aphid) | Active | researchgate.net |

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl) Benzamide Derivatives | Rhizoctonia solani | Excellent in vitro fungicidal activity | researchgate.net |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol Derivatives | Candida species | Notable antifungal effects | nih.gov |

Material Science Applications

The unique chemical structure of 1,2,4-thiadiazole derivatives imparts properties that are highly valuable in material science. These applications range from protecting metals from corrosion to forming the basis of advanced materials like dyes, polymers, and liquid crystals.

The corrosion of metals, particularly in acidic industrial environments, is a significant economic and safety concern. Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors, as these atoms can coordinate with the metal surface, forming a protective film that impedes the corrosion process. Thiadiazole derivatives have been extensively studied for this purpose. ijcsi.proresearchgate.netnih.govuotechnology.edu.iq

The mechanism of inhibition involves the adsorption of the thiadiazole molecules onto the metal surface. This adsorption is facilitated by the presence of π-electrons in the aromatic ring and the lone pair of electrons on the nitrogen and sulfur atoms. The protective layer acts as a barrier, isolating the metal from the corrosive medium. nih.gov Studies have shown that the efficiency of inhibition is dependent on the concentration of the thiadiazole derivative, the nature of the substituents on the ring, and the specific acidic environment. ijcsi.proresearchgate.net For example, research on substituted 1,2,4-thiadiazoles as corrosion inhibitors for mild steel in 1 M hydrochloric acid (HCl) has demonstrated that these compounds can achieve high levels of protection. ijcsi.pro

The following table presents data on the corrosion inhibition efficiency of various thiadiazole derivatives on mild steel in acidic solutions.

| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 2-Amino-5-styryl-1,3,4-thiadiazole | 1 M HCl | 100 mg/L | ~95% | ijcsi.pro |

| 2-Amino-5-heptyl-1,3,4-thiadiazole | 1 M HCl | 100 mg/L | ~95% | ijcsi.pro |

| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.5 M H₂SO₄ | 0.005 M | 97.1% | nih.gov |

| 2,5-Diamino-1,3,4-thiadiazole | 1 M HCl | 500 mg/L | 90% | uotechnology.edu.iq |

| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | 1 M HCl | 1 mM | 98.04% | researchgate.net |

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups. The incorporation of heterocyclic rings into azo dye structures is a common strategy to enhance their properties, such as color intensity, lightfastness, and affinity for various substrates. Aminothiadiazole derivatives are valuable precursors in the synthesis of heterocyclic azo dyes. semanticscholar.orgresearchgate.netnih.gov

The synthesis typically involves the diazotization of an amino-substituted thiadiazole, such as 3-phenyl-1,2,4-thiadiazol-5-amine (B93167) or its isomers, followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. semanticscholar.orgresearchgate.net The resulting thiadiazolyl azo dyes often exhibit vibrant colors and good dyeing properties on various fibers. The specific shade and fastness properties are influenced by the nature of both the thiadiazole ring and the coupling component. nih.govrsc.org For example, azo dyes synthesized from 5-phenyl-1,3,4-thiadiazole-2-amine have been characterized and evaluated for their spectral properties and biological activities. semanticscholar.orgresearchgate.net

The integration of heterocyclic units into polymer backbones can impart unique thermal, electronic, and optical properties to the resulting materials. While specific research on "Poly(5-amino-3-phenyl-1,2,4-thiadiazole)" is not widely documented, the general class of aminothiazoles is recognized for its utility in the synthesis of polymers. rsc.org The amino group provides a reactive site for polymerization reactions, such as polycondensation, with suitable comonomers.

The incorporation of the thermally stable and electron-deficient thiadiazole ring into a polymer chain is expected to enhance thermal stability and introduce specific electronic characteristics. researchgate.net Such polymers could find applications in areas requiring materials with high-temperature resistance or specific optoelectronic functions. Further research is needed to explore the synthesis and properties of polymers derived specifically from 5-amino-3-phenyl-1,2,4-thiadiazole and related monomers.

Materials with unique electrical and optical properties are in high demand for applications in electronics and optoelectronics. Heterocyclic compounds are often investigated for these properties due to their rigid structures and tunable electronic nature. Thiadiazole derivatives, in particular, have been explored for their potential as liquid crystals and for their nonlinear optical properties. researchgate.nettandfonline.comtandfonline.comresearchgate.net

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Molecules that form liquid crystalline phases (mesogens) typically possess a rigid core and flexible terminal groups. The 1,3,4-thiadiazole ring has been successfully incorporated into the rigid core of calamitic (rod-shaped) mesogens, leading to materials that exhibit various liquid crystalline phases, such as nematic and smectic phases. tandfonline.comtandfonline.comresearchgate.net The strong dipole moment and bent shape of the 2,5-disubstituted-1,3,4-thiadiazole core make it a candidate for creating materials for display applications. researchgate.net Given the structural similarities, 1,2,4-thiadiazole derivatives also hold potential as building blocks for novel liquid crystalline materials. uobaghdad.edu.iq

Furthermore, the control over the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in conjugated systems containing thiadiazole rings could lead to materials with tailored electronic and optical properties, including potential for nonlinear optical applications. researchgate.net

Role as Synthetic Reagents and Intermediates in Organic Synthesis

Beyond their direct applications, 1,2,4-thiadiazole derivatives are valuable intermediates in organic synthesis. nih.govorganic-chemistry.orgresearchgate.net The functional groups on the thiadiazole ring can be readily modified, allowing for the construction of more complex molecules. The 5-amino group, for instance, can undergo a variety of reactions, serving as a handle for further molecular elaboration. nih.gov

The synthesis of the 1,2,4-thiadiazole ring itself can be achieved through various methods, such as the oxidative cyclization of N-acylthioureas or the reaction of thioamides with nitriles. organic-chemistry.org Once formed, these heterocycles can be used as building blocks. For example, halogenated thiadiazoles are important intermediates where the halogen atom can be easily displaced by nucleophiles, enabling the introduction of a wide range of substituents. nih.gov This reactivity allows for the synthesis of hybrid molecules containing the thiadiazole pharmacophore linked to other bioactive scaffolds. researchgate.net The use of 1,2,4-thiadiazoles as starting materials facilitates the creation of diverse chemical libraries for screening in drug discovery and materials science. researchgate.net For example, they have been used in the synthesis of natural products like the polycarpathiamine alkaloids. rsc.org

Conclusion and Future Research Directions

Summary of Current Research Landscape and Gaps for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

The current research landscape for this compound is largely undefined, presenting a significant knowledge gap. The majority of research focuses on the broader 1,2,4-thiadiazole (B1232254) core, which is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities. researchgate.net These activities include potential treatments for human leukemia, neurodegenerative diseases like Alzheimer's, and as inhibitors for enzymes such as cathepsin B and factor XIIIa. researchgate.net

A key research gap is the lack of specific investigation into the N-methylation of 3-phenyl-1,2,4-thiadiazol-5-amine (B93167) and how this structural modification influences its physicochemical properties and biological activity. The introduction of a methyl group can impact solubility, membrane permeability, and metabolic stability, all of which are critical factors in drug development. Furthermore, there is a need to systematically explore the pharmacological profile of this specific compound.

Unexplored Avenues in Rational Design and Targeted Synthesis

The rational design and targeted synthesis of this compound and its derivatives remain largely unexplored. Future efforts could focus on structure-activity relationship (SAR) studies to understand how modifications to the phenyl ring and the N-methyl group affect biological efficacy. For instance, introducing various substituents on the phenyl ring could modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. uran.ua

Targeted synthesis strategies could be developed to create a library of analogs for screening against a wide range of biological targets. Modern synthetic methodologies, including combinatorial chemistry and high-throughput synthesis, could be employed to efficiently generate a diverse set of compounds for biological evaluation.

Identification of Novel Biological Targets and Mechanism-Based Research

A crucial area for future research is the identification of novel biological targets for this compound. Given that the 1,2,4-thiadiazole scaffold is a bioisostere of the pyrimidine (B1678525) moiety, it is plausible that derivatives could interact with a variety of biological targets. researchgate.net Phenotypic screening of the compound against various cell lines (e.g., cancer, neuronal, microbial) could reveal potential therapeutic areas.

Once a biological effect is identified, mechanism-based research will be essential to elucidate the specific molecular targets and pathways involved. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the protein targets of the compound. Understanding the mechanism of action is fundamental for its potential development as a therapeutic agent. For instance, some thiadiazole derivatives have been investigated as inhibitors of enzymes like Abl tyrosine kinase and as cytodifferentiating agents. nih.gov

Integration of Advanced Computational Approaches in Discovery and Optimization

Advanced computational approaches can significantly accelerate the discovery and optimization of this compound-based drug candidates. In silico methods such as molecular docking and virtual screening can be used to predict the binding affinity of the compound and its analogs against a vast library of known protein targets. tandfonline.com This can help prioritize compounds for synthesis and biological testing.

Quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity of novel derivatives based on their chemical structure, further streamlining the drug discovery process. mdpi.com Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, aiding in the selection of candidates with favorable drug-like properties.

Scalable and Environmentally Sustainable Synthesis Methods for Thiadiazole Derivatives

The development of scalable and environmentally sustainable synthesis methods is crucial for the practical application of thiadiazole derivatives. While various methods for synthesizing the 1,2,4-thiadiazole ring exist, many rely on harsh reagents or produce significant waste. nih.gov Future research should focus on "green chemistry" approaches, such as the use of environmentally benign solvents, catalysts, and energy sources like microwave and ultrasound irradiation. mdpi.com

Continuous flow synthesis is another promising avenue for the scalable and safe production of 1,2,4-thiadiazole derivatives. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially when dealing with potentially hazardous reagents. nih.gov

Potential for Multi-Targeted Agents and Combination Therapies

The 1,2,4-thiadiazole scaffold holds potential for the development of multi-targeted agents, which can simultaneously modulate multiple biological targets. This polypharmacological approach can be particularly beneficial in treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. For example, a single thiadiazole derivative could be designed to inhibit multiple kinases involved in cancer progression.

Furthermore, exploring the use of this compound in combination therapies is a promising research direction. Combining this compound with existing drugs could lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. This could allow for lower doses of each drug, potentially reducing side effects and overcoming drug resistance. For instance, some 1,3,4-thiadiazole (B1197879) derivatives have shown synergistic antifungal effects when combined with existing medications.

Q & A

Q. What are the established synthetic routes for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, and what key reaction parameters influence yield?

A catalyst-free, one-pot synthesis strategy is effective for producing 1,2,4-thiadiazole-5-amine derivatives. For example, this compound (3an) is synthesized via a standard procedure involving cyclization of thiourea precursors with methylamine under mild conditions. Key parameters include solvent choice (e.g., chloroform or DMSO), stoichiometric ratios of reactants, and temperature control (typically 60–80°C). Yields can reach 80–90% when using optimized reagent equivalents and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

1H NMR and 13C NMR are critical for structural confirmation. For 3an, diagnostic 1H NMR signals include:

- δ 8.47 ppm (s, 1H, aromatic proton)

- δ 8.11–8.07 ppm (m, 1H, aromatic proton)

- δ 2.96 ppm (d, J = 4.8 Hz, 2H, N-methyl group)

HRMS validates molecular weight (e.g., [M+H]+ calculated for C9H9N3S: 210.9971). FT-IR can confirm NH and C=S stretching vibrations .

Q. How does the electronic environment of substituents affect the reactivity of the 1,2,4-thiadiazole core in derivatization reactions?

Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring increase electrophilicity at the thiadiazole sulfur, facilitating nucleophilic substitutions (e.g., with amines or thiols). Conversely, electron-donating groups (e.g., methyl) stabilize the ring but reduce reactivity. For example, 3-chloro derivatives undergo efficient amination due to the leaving group’s electronegativity .

Advanced Research Questions

Q. What strategies can optimize the one-pot synthesis of this compound to achieve >90% yield?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Catalyst screening : Although catalyst-free methods exist, Lewis acids (e.g., ZnCl2) may accelerate cyclization.

- Stoichiometry control : A 1:1.2 molar ratio of thiourea precursor to methylamine minimizes side products.

- Temperature gradients : Stepwise heating (60°C → 80°C) improves ring closure efficiency .

Q. How should researchers resolve contradictions in NMR data interpretation for thiadiazole derivatives with similar substitution patterns?

- Coupling constant analysis : Compare J-values for aromatic protons (e.g., meta vs. para substitution).

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, in 3an, HMBC correlates the N-methyl protons (δ 2.96 ppm) with the adjacent carbon.

- Isotopic labeling : Deuterated analogs can clarify exchangeable NH protons in DMSO-d6 .

Q. What methodologies enable regioselective functionalization of the thiadiazole ring while preserving the amine group?

- Protective group strategies : Temporarily protect the 5-amine with Boc groups during substitutions at C3.

- Directed metalation : Use lithiation at C3 (e.g., LDA) to introduce aryl or alkyl groups.

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts enables aryl functionalization at C3 without affecting the amine .

Q. How can computational chemistry predict electronic properties of this compound derivatives for materials science applications?

- DFT calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to assess charge transport potential.

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.

- Solvent effect modeling : COSMO-RS simulations evaluate solubility in industrial solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.